2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol
Description
This compound (CAS: 2361613-60-5, molecular formula: C₃₇H₄₁BrN₂O, molecular weight: 609.64 g/mol) features a benzimidazole core substituted with a 4-bromo group, a 5-(tert-butyl)-[1,1'-biphenyl]-2-yl moiety, and two additional tert-butyl groups on the phenol ring . It is primarily utilized as an intermediate in organic light-emitting diodes (OLEDs) and pharmaceutical synthesis, owing to its rigid aromatic structure and electron-withdrawing bromine substituent, which enhance thermal stability and optoelectronic properties .
Properties
IUPAC Name |
2-[4-bromo-1-(4-tert-butyl-2-phenylphenyl)benzimidazol-2-yl]-4,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41BrN2O/c1-35(2,3)24-18-19-30(26(20-24)23-14-11-10-12-15-23)40-31-17-13-16-29(38)32(31)39-34(40)27-21-25(36(4,5)6)22-28(33(27)41)37(7,8)9/h10-22,41H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJOLEMCIVJQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N2C3=C(C(=CC=C3)Br)N=C2C4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
The synthesis begins with the following reactants:
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Duration | 16 hours |
| Atmosphere | Ambient (no inert gas) |
| Agitation | Continuous stirring |
The reaction proceeds via a Schiff base intermediate, where sodium metabisulfite acts as an oxidizing agent to facilitate cyclization into the benzimidazole core.
Workup and Purification
Post-reaction steps include:
Yield and Purity
Alternative Synthetic Approaches
Electrophilic Bromination
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Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS).
-
Conditions :
Example :
Bromination of 2-tert-butylphenol with NBS in acetonitrile yields 4-bromo-2-tert-butylphenol at 90% conversion. Applying this to a pre-synthesized benzimidazole could introduce bromine at the 4-position, though regioselectivity must be controlled.
Limitations
Modular Assembly via Suzuki Coupling
A hypothetical route involves constructing the biphenyl moiety separately before benzimidazole formation:
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Suzuki-Miyaura Coupling :
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Benzimidazole Cyclization :
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Condense the coupled product with 3,5-di-tert-butyl-2-hydroxybenzaldehyde.
-
Advantages :
-
Enables late-stage diversification of the biphenyl group.
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Avoids handling brominated intermediates early in the synthesis.
Critical Analysis of Reaction Parameters
Role of Sodium Metabisulfite
Sodium metabisulfite serves dual purposes:
Solvent Selection
DMF is optimal due to:
Temperature Optimization
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<100°C : Incomplete cyclization.
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>120°C : Degradation of tert-butyl groups observed in related phenol derivatives.
Industrial-Scale Considerations
Process Intensification
Waste Management
-
DMF Recovery : Distillation under reduced pressure (boiling point: 153°C).
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Sodium Metabisulfite Byproducts : Neutralized with lime (CaO) to form CaSO₃ for safe disposal.
Challenges and Mitigation Strategies
Impurity Profile
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted diamine | Incomplete cyclization | Methanol trituration |
| Oligomeric byproducts | Over-oxidation | Size-exclusion chromatography |
| Residual DMF | Solvent carryover | Azeotropic drying with toluene |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Synthesis Overview
The synthesis of 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol typically involves several steps, including the reaction of specific precursors under controlled conditions to ensure high yields and purity. The process may include:
- Reaction of bromo-substituted biphenyl with benzimidazole derivatives.
- Use of solvents like N,N-Dimethylformamide for optimal solubility and reaction efficiency.
Medicinal Chemistry
The compound's structural features provide significant potential for medicinal applications:
- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by enhancing caspase activity. This suggests that 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol may exhibit similar properties, making it a candidate for further research in cancer therapeutics.
Antimicrobial Properties
Research on related compounds indicates potential antibacterial and antifungal activities. The presence of bromine and tert-butyl groups may enhance bioactivity against various pathogens.
Material Science
Due to its unique structural characteristics, this compound could be explored for applications in developing advanced materials with specific electronic or optical properties.
Case Studies
Several studies have investigated the biological effects of compounds related to 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol:
Case Study 1: Anticancer Properties
A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against breast and liver cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Activity
Research on piperidine derivatives has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted that halogen substituents increased the compounds' bioactivity significantly.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key Structural Features
- Target Compound: Benzimidazole core with bromine (C4) and biphenyl-tert-butyl (C5) substitutions. Phenol ring with dual tert-butyl groups (C4, C6).
- Analogues :
- PTBIBI (): Contains a terphenyl system and lacks bromine; features dual phenyl groups on the imidazole.
- ARC36 (): Includes a tetrazole group and biphenylmethyl linkage, targeting angiotensin receptors.
- BBAC (): Combines a benzoimidazol-2-ylthioacetyl group with a pyrrolidine carboxamide, used as a radioligand for orexin receptors.
- Compounds 4s/4u (): Incorporate sulfonylcarbamate and fluorinated alkyl chains, designed as selective AT2 receptor ligands.
Impact of Substituents
Physicochemical Properties
*LogP values estimated using fragment-based methods. The target compound’s hydrophobicity exceeds most analogues due to tert-butyl dominance, limiting aqueous solubility but enhancing OLED stability .
Biological Activity
The compound 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a biphenyl structure with multiple tert-butyl groups and a bromine atom. The presence of the benzimidazole moiety suggests potential interactions with biological targets, particularly in enzymatic pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds in the benzimidazole class. For instance, derivatives of benzimidazole have shown efficacy against various RNA viruses by inhibiting viral polymerases. While specific data on the compound is limited, its structural analogs have demonstrated IC50 values in the low micromolar range against viral targets such as hepatitis C virus (HCV) and dengue virus (DENV) .
Anticancer Potential
The compound's structural characteristics suggest it may possess anticancer properties. Benzimidazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar scaffolds have shown IC50 values ranging from 0.54 to 32.2 μM against different cancer cell lines .
The proposed mechanism of action for benzimidazole derivatives typically involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Intercalation with DNA : Some benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and apoptosis.
Case Study 1: Antiviral Efficacy
A study on related benzimidazole compounds demonstrated significant antiviral activity against HCV NS5B polymerase with EC50 values as low as 3.4 μM . This suggests that the compound could be evaluated for similar antiviral properties.
Case Study 2: Anticancer Activity
Research on a series of benzimidazole derivatives indicated that certain modifications enhance anticancer activity. For instance, compounds with specific substitutions showed IC50 values below 10 μM against breast cancer cell lines . This highlights the potential for structural optimization in developing more effective analogs.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol?
- Methodology : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) for biphenyl linkage formation. For example, describes a similar compound synthesized via refluxing in toluene/ethanol with Na₂CO₃ (2M) as a base. Key steps include:
- Precursor preparation : Brominated intermediates like 2-(4'-bromo-phenyl) derivatives are used to introduce substituents.
- Coupling conditions : Palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (reflux at ~100°C) ensure efficient aryl-aryl bond formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel) is recommended .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR can identify tert-butyl groups (δ ~1.3 ppm for protons) and aromatic proton environments.
- X-ray crystallography : As demonstrated in and for analogous brominated benzimidazoles, single-crystal X-ray diffraction resolves steric effects from bulky tert-butyl groups and confirms regiochemistry of bromine substitution. Disorder in crystallographic data (e.g., ) requires refinement software like SHELXL .
Q. What are the common challenges in synthesizing brominated benzimidazole derivatives?
- Methodology :
- Regioselectivity : Bromination at specific positions (e.g., para vs. ortho) requires directing groups or steric control (e.g., tert-butyl groups in ).
- Steric hindrance : Bulky substituents (e.g., tert-butyl) may reduce reaction yields. Optimizing solvent polarity (e.g., THF vs. DMF) and reaction time (48–72 hours) can mitigate this .
Advanced Research Questions
Q. How do substituents like tert-butyl and bromine influence the compound’s electronic and steric properties in catalytic applications?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron-withdrawing effects of bromine and electron-donating effects of tert-butyl groups.
- Experimental validation : UV-Vis spectroscopy (e.g., charge-transfer transitions) and cyclic voltammetry (redox potentials) quantify electronic effects. highlights similar analyses for chloro/bromo isostructural derivatives .
Q. What strategies resolve contradictions in reported bioactivity data for brominated benzimidazoles?
- Methodology :
- Dose-response studies : Replicate assays (e.g., angiotensin II antagonism in ) under standardized conditions (pH, temperature).
- Metabolic stability tests : Liver microsome assays identify degradation pathways that may explain variability in in vivo vs. in vitro results .
- Structural analogs : Compare activity with compounds lacking tert-butyl/bromine groups to isolate substituent effects .
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Methodology :
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (e.g., SPhos vs. XPhos) for coupling efficiency ( ).
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates.
- Inert atmosphere : Use argon to prevent oxidation of sensitive intermediates (e.g., tetrazole derivatives in ) .
Q. What analytical techniques are critical for assessing purity in compounds with multiple tert-butyl groups?
- Methodology :
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C24H34Se2 in ).
- HPLC with UV detection : Separates tert-butyl-containing isomers using C18 columns and gradient elution (acetonitrile/water).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, as tert-butyl groups may decompose at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
